(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
The compound “(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a spirocyclic organic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- A 4-bromophenyl group attached to the methanone moiety, contributing halogenated aromatic properties.
- A spiro[4.5]decane framework with oxygen and nitrogen heteroatoms, which may enhance conformational rigidity and influence bioavailability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where spirocyclic systems are privileged scaffolds (e.g., kinase inhibitors or CNS therapeutics) .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIXIPPYMFFPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a diamine under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction using a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that spirocyclic sulfonamides often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors in enzymatic reactions. Potential applications include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Spirocyclic compounds can interfere with cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in metabolic pathways, making this compound a candidate for treating metabolic disorders.
Case Study 1: Antimicrobial Activity
A study demonstrated that related spirocyclic sulfonamides exhibited potent antimicrobial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer potential of spirocyclic compounds similar to (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 3: Enzyme Inhibition
Another study focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by spirocyclic sulfonamides. This enzyme plays a crucial role in cortisol metabolism, and its inhibition could be beneficial in treating conditions like obesity and metabolic syndrome.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The spirocyclic structure may allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally related analogs is provided below.
Table 1: Structural and Functional Comparison
Key Observations:
The phenylsulfonyl group may improve binding specificity in enzymatic pockets . The fluorinated analog in includes a 3-fluoro substituent on the bromophenyl group, likely increasing metabolic stability and lipophilicity compared to the non-fluorinated target compound. Pyrazole derivatives (e.g., ) lack spirocyclic frameworks but retain bromophenyl moieties, suggesting divergent biological targets (e.g., cyclooxygenase vs. kinase inhibition).
Spectral Characterization :
- Sulfonamide groups in the target compound produce distinct <sup>13</sup>C NMR shifts (δ ~50–60 ppm) and IR stretches (~1300–1150 cm<sup>-1</sup> for S=O) .
- Fluorine atoms (e.g., in ) induce characteristic splitting in <sup>1</sup>H/<sup>19</sup>F NMR spectra and alter electronic environments for adjacent protons .
Synthetic Complexity: The target compound likely requires multi-step synthesis, including spirocyclization and sulfonylation. In contrast, the ether-linked spiro compound may involve simpler alkylation or Mitsunobu reactions.
Biological Implications: While specific data are absent, spirocyclic systems like the target compound are associated with improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to non-cyclic analogs . Fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and target affinity due to reduced oxidative degradation .
Biological Activity
The compound (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone , often referred to by its chemical structure or CAS number, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure, which is significant in drug design due to its ability to interact with various biological targets. The presence of bromine and sulfonyl groups enhances its reactivity and potential for biological interaction.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for enzymes involved in metabolic pathways. For example, the inhibition of proteases or kinases can lead to significant therapeutic effects.
- Receptor Modulation : The structure may allow for interaction with G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways.
Pharmacological Profiles
The pharmacological profiles of compounds similar to This compound have shown promise in several areas:
- Anticancer Activity : Some studies suggest that derivatives of this compound can inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Compounds with sulfonyl groups have been noted for their antimicrobial properties, potentially making this compound effective against various pathogens.
- Anti-inflammatory Properties : Research indicates that similar structures can modulate inflammatory pathways, providing potential treatment avenues for inflammatory diseases.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines at micromolar concentrations.
- Animal Models : Preliminary studies using animal models have shown that these compounds can reduce tumor size and improve survival rates when administered in therapeutic doses.
Data Table: Summary of Biological Activities
Q & A
Basic Question: How can researchers optimize the multi-step synthesis of this spirocyclic compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential reactions, including sulfonylation, spirocyclization, and coupling of the 4-bromophenyl group. Key steps for optimization:
- Sulfonylation: Use a polar aprotic solvent (e.g., DMF) with a sulfonyl chloride derivative under nitrogen to minimize hydrolysis .
- Spirocyclization: Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to balance ring formation and side-product generation .
- Coupling: Employ Buchwald-Hartwig or Suzuki-Miyaura cross-coupling for aryl-bromine substitution, using Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) .
- Purification: Use gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .
Advanced Question: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography: Essential for confirming spirocyclic geometry and sulfonyl group orientation. Requires single crystals grown via slow evaporation (solvent: dichloromethane/hexane) .
- 2D NMR (HSQC, HMBC): Resolves overlapping signals in the diazaspiro[4.5]decane core. Assign key correlations (e.g., methanone carbonyl to spiro N-atoms) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₂H₂₁BrN₂O₃S) and detects trace impurities (e.g., des-bromo byproducts) .
Basic Question: What in vitro assays are recommended for preliminary biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition: Test against kinase targets (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest therapeutic potential .
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with normal cells (e.g., HEK293) to assess selectivity .
- Solubility: Use shake-flask method (PBS, pH 7.4) to determine aqueous solubility, critical for pharmacokinetic modeling .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Meta-Analysis: Compile IC₅₀ values from PubChem and DSSTox for analogs (e.g., fluorophenyl or methyl-substituted derivatives). Identify trends using QSAR models .
- Binding Mode Studies: Perform molecular docking (AutoDock Vina) to compare interactions with target proteins. Differences in sulfonyl group orientation may explain activity variations .
- Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies .
Basic Question: What strategies mitigate instability of the 1-oxa-4,8-diazaspiro[4.5]decane core under acidic conditions?
Methodological Answer:
- pH Control: Maintain reaction pH >7 during synthesis and storage. Use buffered solutions (e.g., Tris-HCl) in biological assays .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on secondary amines prior to acidic workups .
- Lyophilization: Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
Advanced Question: How can researchers design mechanistic studies to elucidate the compound’s interaction with sulfonyl-sensitive targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) between the compound and target proteins (e.g., carbonic anhydrase IX) .
- Photoaffinity Labeling: Incorporate a diazirine moiety into the phenylsulfonyl group to capture transient interactions via UV crosslinking .
- Mutagenesis: Engineer target proteins with cysteine substitutions (e.g., Cys206 in PI3Kγ) to validate sulfonyl-binding sites via covalent adduct formation .
Basic Question: What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ≈ 3.2), critical for blood-brain barrier penetration studies .
- pKa Prediction: Employ ChemAxon to identify ionizable groups (e.g., spirocyclic amine, pKa ≈ 8.5) .
- Solubility Modeling: Utilize QikProp (Schrödinger) to predict aqueous solubility (≈12 μg/mL) and guide formulation .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic stability studies of this compound?
Methodological Answer:
- Synthesis of Labeled Analog: Introduce ¹³C at the methanone carbonyl via [¹³C]-benzoyl chloride coupling .
- Mass Spectrometry Tracking: Use LC-HRMS to monitor isotopic enrichment in plasma and liver microsomes. Identify major metabolites (e.g., O-demethylation products) .
- Stability Correlation: Compare half-life (t₁/₂) of labeled vs. unlabeled compound in hepatocyte assays to quantify enzyme-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
